Piperazine, 1-methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)-
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Overview
Description
1-Methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a 1,3,4-thiadiazole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine typically involves the reaction of 1-methylpiperazine with 5-phenyl-1,3,4-thiadiazole-2-thiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazoline derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities.
Medicine: Potential therapeutic agent for treating bacterial and fungal infections.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The biological activity of 1-Methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact mechanism of action may vary depending on the specific application and target organism .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperazine: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
1-Methyl-4-(5-phenyl-1,2,4-triazol-2-yl)piperazine: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
1-Methyl-4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivities compared to its analogs .
Properties
CAS No. |
57709-35-0 |
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Molecular Formula |
C13H16N4S |
Molecular Weight |
260.36 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-phenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H16N4S/c1-16-7-9-17(10-8-16)13-15-14-12(18-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI Key |
BCIPEJZZNBCBIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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